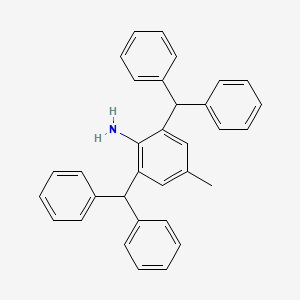

2,6-Dibenzhydryl-4-methylaniline

Vue d'ensemble

Description

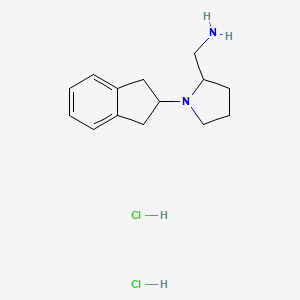

2,6-Dibenzhydryl-4-methylaniline is a compound with the molecular formula C33H29N and a molecular weight of 439.59 . It is used for research purposes and as a precursor for the synthesis of palladium complexes .

Synthesis Analysis

Bulky 2,6-dibenzhydryl-4-methylaniline undergoes diazotization upon treatment with H2SO4/NaNO2, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene .Molecular Structure Analysis

The molecular structure of 2,6-Dibenzhydryl-4-methylaniline is characterized by a central nitrogen atom surrounded by three phenyl rings. Two of these rings are further substituted with two benzhydryl groups .Chemical Reactions Analysis

The compound is used as a precursor for the synthesis of palladium complexes . It can also react with acetylacetone to afford mono-Schiff base .Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a melting point of 182-183 °C at 760 mmHg . The exact boiling point is not specified in the available sources .Applications De Recherche Scientifique

Adsorption Properties

2,6-Dibenzhydryl-4-methylaniline has shown potential in adsorption processes. A study by Rafatullah et al. (2010) highlighted the use of low-cost adsorbents for the removal of pollutants from water, particularly focusing on dyes like methylene blue. This research suggests that 2,6-Dibenzhydryl-4-methylaniline, due to its structural properties, might be beneficial in adsorption techniques used for water purification, especially in industries like textiles and printing where dye removal is critical (Rafatullah et al., 2010).

Antioxidant Activity Analysis

The chemical's potential role in antioxidant activity analysis was discussed by Munteanu and Apetrei (2021). The study reviews various tests for determining antioxidant activity and discusses the applicability, advantages, and disadvantages of these methods. Given the importance of understanding antioxidant activity in various fields, such as food engineering, medicine, and pharmacy, 2,6-Dibenzhydryl-4-methylaniline might be a valuable compound for research in these areas (Munteanu & Apetrei, 2021).

Chemosensory Applications

Roy (2021) explored the use of 4-Methyl-2,6-diformylphenol, a compound structurally similar to 2,6-Dibenzhydryl-4-methylaniline, in the development of fluorescent chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these sensors, as demonstrated in the study, indicate that 2,6-Dibenzhydryl-4-methylaniline could have potential uses in the development of new chemosensors for environmental monitoring and analytical chemistry (Roy, 2021).

Safety and Hazards

The compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Relevant Papers The compound has been discussed in several papers. For instance, it has been used in the synthesis of various compounds containing 2,6-dibenzhydrylphenyl group . It has also been used as a precursor for the synthesis of palladium complexes .

Propriétés

IUPAC Name |

2,6-dibenzhydryl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXCFZUKRMOFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzhydryl-4-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,6-dibenzhydryl-4-methylaniline derived ligands influence their coordination to metals and subsequent catalytic activity?

A1: 2,6-Dibenzhydryl-4-methylaniline can be modified to create Schiff base ligands with either [N,O-] or [N,N] donor atoms by reacting it with 2-hydroxybenzaldehyde or 2-pyridinecaboxyaldehyde, respectively [, ]. These ligands readily coordinate to transition metals like Palladium(II), Copper(II), and Cobalt(II), forming mono- or dinuclear complexes. The steric bulk provided by the two benzhydryl groups on the aniline significantly influences the coordination mode and geometry around the metal center. For instance, bulky ligands can lead to the formation of mononuclear complexes even when using metal precursors prone to forming dinuclear species []. This steric influence extends to impact the catalytic activity. Research demonstrates that the coordinated anion in Palladium(II) complexes with these ligands can impact catalytic activity in Suzuki-Miyaura coupling reactions []. The bulky ligands likely create a defined environment around the metal center, influencing substrate access and reaction pathways.

Q2: What types of reactions are 2,6-dibenzhydryl-4-methylaniline derived complexes suitable catalysts for, and what evidence supports their efficacy?

A2: Studies highlight the effectiveness of these complexes in catalyzing two key reactions:

- Suzuki-Miyaura Coupling: Palladium(II) complexes with 2,6-dibenzhydryl-4-methylaniline derived ligands demonstrate good catalytic activity in Suzuki-Miyaura coupling reactions [, ]. This reaction is crucial for forming carbon-carbon bonds, particularly in synthesizing biaryl compounds relevant to pharmaceuticals and materials science.

- Alcohol Oxidation: Copper(II) and Cobalt(II) complexes with these ligands have shown promising results in catalyzing the oxidation of secondary alcohols []. This reaction is important for producing ketones, versatile intermediates in various chemical syntheses.

Q3: How are these 2,6-dibenzhydryl-4-methylaniline derived compounds and their metal complexes characterized?

A3: A suite of techniques is employed to characterize both the ligands and their metal complexes:

- Single Crystal X-ray Diffraction: This technique provides definitive structural information, revealing the spatial arrangement of atoms and bond lengths within the molecules [].

- Spectroscopy: IR, Mass spectrometry, NMR, EPR, and UV-Vis spectroscopy offer complementary data about the functional groups, molecular weight, electronic structure, and coordination environments within the compounds [].

- Elemental Analysis: Techniques like CHN analysis confirm the purity and composition of the synthesized compounds [].

- Thermal Analysis: TGA helps understand the thermal stability and decomposition patterns of the compounds, which is important for their applications [].

- Electrochemistry: Cyclic voltammetry provides insights into the redox behavior of the metal complexes, which can be related to their catalytic properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)

![1-({[(4-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474132.png)

![3-(8-Azabicyclo[3.2.1]octan-3-yl)oxazolidin-2-one hydrochloride](/img/structure/B1474141.png)